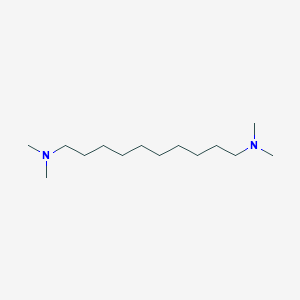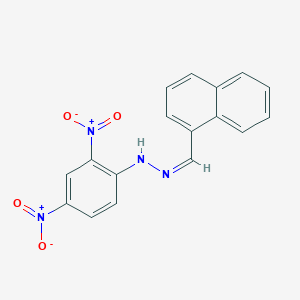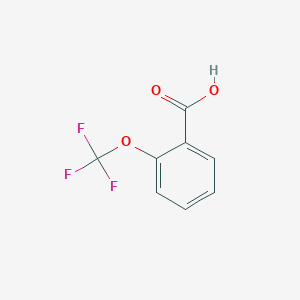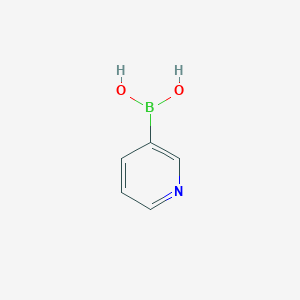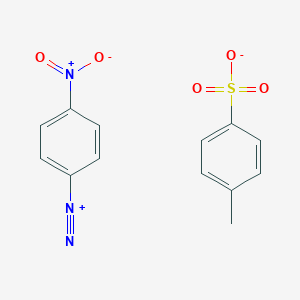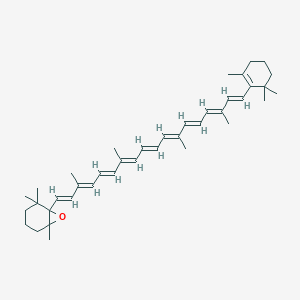
beta-Carotene 5,6-epoxide
Vue d'ensemble
Description
Beta-Carotene 5,6-epoxide is a type of carotenoid that has an epoxy structure . It is a member of the carotenoid family and is a precursor of vitamin A . It can give rise to a wide variety of carotenoid end-groups with the plausible biosynthetic transformations of the 5,6-epoxy-ß-ring .
Synthesis Analysis
The 5,6-epoxy structure can give rise to a wide variety of carotenoid end-groups with the plausible biosynthetic transformations of the 5,6-epoxy-ß-ring . The biosynthesis of carotenoids occurs partially in the chloroplasts and further specific steps are completed within the cytoplasm in the presence of phytoene synthase enzyme .Molecular Structure Analysis
Beta-Carotene 5,6-epoxide has a molecular formula of C40H56O and a molecular weight of 552.87 . It contains long chains of carbon atoms having conjugation .Chemical Reactions Analysis
Beta-Carotene 5,6-epoxide is formed from oxygen-centered radical, generated during reaction with 1 O2, which then abstracts a hydrogen atom from the surrounding lipid medium followed by intramolecular hemolytic substitution reaction to give the final product .Physical And Chemical Properties Analysis
Beta-Carotene 5,6-epoxide is a powder form with a purity of ≥85.0% (HPLC). It has UV absorption λ in hexane (with 2% dichloromethane) .Applications De Recherche Scientifique
Antioxidant Properties and Radical Trapping
Beta-Carotene 5,6-epoxide has been studied for its potential antioxidant actions in biological systems. Research indicates that it may act as a peroxyl radical trap, contributing to its antioxidant properties. A study by Kennedy and Liebler (1991) demonstrates that beta-carotene 5,6-epoxide, along with other oxidation products, is formed during the oxidation of beta-carotene by peroxyl radicals, suggesting a role in inhibiting radical propagation (Kennedy & Liebler, 1991).
Presence in Photosynthetic Tissues
Beta-Carotene 5,6-epoxide has been detected in photosynthetic tissues of higher plants, particularly in response to high light intensities or inhibitors like monuron or paraquat. Young, Barry, and Britton (1989) found it in isolated chloroplasts and subchloroplast particles, suggesting its formation is related to photooxidative events in the photosynthetic apparatus (Young, Barry, & Britton, 1989).
Role in Cell Differentiation
In vitro studies, such as the one conducted by Duitsman et al. (1999), have explored the effects of beta-Carotene 5,6-epoxide on cell differentiation. Their research showed that beta-Carotene 5,6-epoxide induced differentiation in a leukemia cell line, indicating its potential in cellular biology and therapy research (Duitsman, Barua, Becker, & Olson, 1999).
Impact on Human Absorption
Studies have also investigated the human absorption of beta-carotene epoxides. Barua and Olson (2001) found that beta-carotene 5,6-epoxide was absorbed well by humans, contrasting with other xanthophyll epoxides, highlighting its unique bioavailability and metabolic significance (Barua & Olson, 2001).
Orientations Futures
Propriétés
IUPAC Name |
2,2,6-trimethyl-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O/c1-31(19-13-21-33(3)24-25-36-35(5)23-15-27-37(36,6)7)17-11-12-18-32(2)20-14-22-34(4)26-30-40-38(8,9)28-16-29-39(40,10)41-40/h11-14,17-22,24-26,30H,15-16,23,27-29H2,1-10H3/b12-11+,19-13+,20-14+,25-24+,30-26+,31-17+,32-18+,33-21+,34-22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCRIPILOFSMFG-WWSVUWEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CCCC2(O3)C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C23C(CCCC2(O3)C)(C)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314499 | |
| Record name | β-Carotene 5,6-epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Carotene 5,6-epoxide | |
CAS RN |
1923-89-3 | |
| Record name | β-Carotene 5,6-epoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1923-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Epoxy-beta,beta-carotene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001923893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-Carotene 5,6-epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
The spice capsicum, the fruits of the genus
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



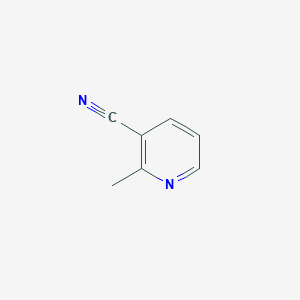
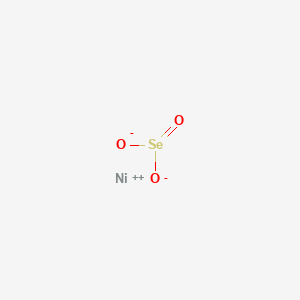
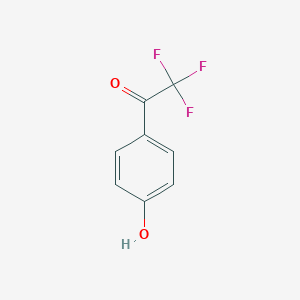
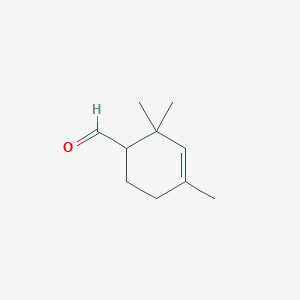
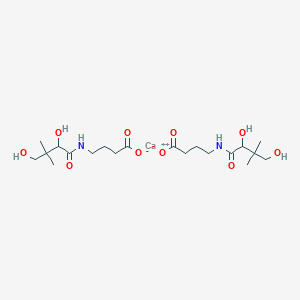
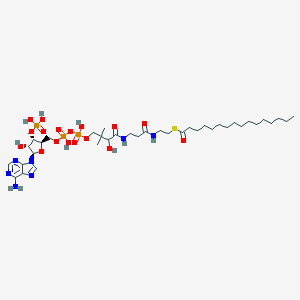
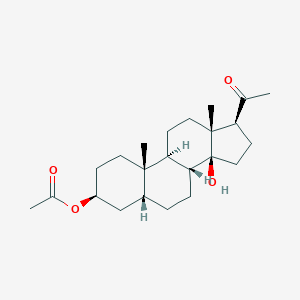
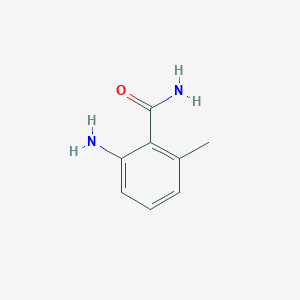
![[2.2]Paracyclophane](/img/structure/B167438.png)
